3-Fluoro-3-methylcyclobutanecarboxylic acid CAS number
3-Fluoro-3-methylcyclobutanecarboxylic acid CAS number
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 1613330-60-1.[1][2][3] The strategic incorporation of a fluorine atom onto a rigid cyclobutane scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, proposes a logical synthetic pathway based on established chemical principles, discusses its applications in drug discovery, and outlines essential safety and handling protocols. The insights provided are intended to support researchers in leveraging this unique moiety for the development of novel therapeutics.
Physicochemical Properties and Identification
3-Fluoro-3-methylcyclobutanecarboxylic acid is a fluorinated derivative of a cyclobutane carboxylic acid. The presence of the fluorine atom and the methyl group on the same carbon (C3) creates a stereocenter, which can significantly influence molecular conformation and interaction with biological targets. The rigid four-membered ring serves as a non-planar scaffold that can provide a desirable three-dimensional vector for substituents, a key feature in designing molecules that fit into complex protein binding pockets.[4][5]
Table 1: Core Properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid
| Property | Value | Source(s) |
| CAS Number | 1613330-60-1 | [1][2][3] |
| Molecular Formula | C₆H₉FO₂ | [1][3] |
| Molecular Weight | 132.13 g/mol | [1][3] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a cool, dry place | [1][2] |
| Primary Application | Pharmaceutical Intermediate, Protein Degrader Building Block | [1][2] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 3-Fluoro-3-methylcyclobutanecarboxylic acid are not widely published, a logical and robust synthetic route can be devised from commercially available starting materials, drawing upon established methodologies for the synthesis of analogous fluorinated cyclobutanes.[4][6]
A plausible approach begins with a suitable 3-methylcyclobutanone derivative. The key transformation is the introduction of the fluorine atom at the tertiary carbon center, which can be achieved via deoxyfluorination of a tertiary alcohol intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Step-by-Step Methodology and Rationale
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Step 1: Cyanohydrin Formation from 3-Methylcyclobutanone.
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Protocol: To a solution of 3-methylcyclobutanone, add a catalytic amount of zinc iodide (ZnI₂) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored until completion.
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Causality: This step introduces a cyano group, which will ultimately be hydrolyzed to the target carboxylic acid. Using TMSCN is a standard and effective method for forming cyanohydrins from ketones. The silyl ether intermediate formed is then hydrolyzed during workup to yield 3-hydroxy-3-methylcyclobutanecarbonitrile.
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Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid.
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Protocol: The crude 3-hydroxy-3-methylcyclobutanecarbonitrile is subjected to vigorous acidic hydrolysis, typically by heating in the presence of a strong acid such as concentrated hydrochloric acid (HCl).
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Causality: This is a classic transformation to convert a nitrile functional group into a carboxylic acid. The harsh conditions are necessary to ensure complete hydrolysis of the sterically hindered nitrile. This step yields the key intermediate, 3-hydroxy-3-methylcyclobutanecarboxylic acid.
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Step 3: Deoxyfluorination of the Tertiary Alcohol.
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Protocol: The dried 3-hydroxy-3-methylcyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added slowly at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
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Causality: This is the critical fluorination step. Deoxyfluorinating agents replace a hydroxyl group with a fluorine atom. The choice of reagent is crucial; DAST and its analogues are effective for this transformation on tertiary alcohols. The reaction proceeds via an SN1-like mechanism, where the hydroxyl group is converted into a good leaving group, which then departs to form a tertiary carbocation that is subsequently trapped by a fluoride ion. This yields the final product, 3-Fluoro-3-methylcyclobutanecarboxylic acid.[4]
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Applications in Drug Development
The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7] 3-Fluoro-3-methylcyclobutanecarboxylic acid serves as a prime building block for this purpose, offering a combination of steric and electronic features that can positively influence a compound's biological profile.
Key Advantages in Medicinal Chemistry:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[7]
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Modulation of pKa: The highly electronegative fluorine atom can lower the pKa of nearby acidic or basic functional groups through a strong inductive effect. For the carboxylic acid group on the cyclobutane ring, this would increase its acidity. This modulation can be critical for optimizing compound solubility, cell permeability, and target binding affinity.
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Conformational Control: The rigid cyclobutane ring restricts the conformational freedom of the molecule compared to a flexible aliphatic chain. The specific substitution pattern locks substituents into well-defined spatial orientations, which can lead to higher binding affinity and selectivity for the target protein.
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Increased Lipophilicity: Fluorine substitution often increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] However, the overall effect is context-dependent and must be carefully balanced to maintain adequate aqueous solubility.
Caption: Impact of structural features on drug properties.
Safety and Handling
As with any laboratory chemical, 3-Fluoro-3-methylcyclobutanecarboxylic acid should be handled with appropriate care, following standard safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, general guidelines for handling fluorinated organic acids should be followed.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
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Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[8][9] Facilities should be equipped with an eyewash station and a safety shower.
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Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[8] Avoid sources of ignition if the compound is dissolved in a flammable solvent.[11]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents or strong bases.[2]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS: 1613330-60-1) is a highly valuable and strategic building block for researchers in drug discovery. Its unique combination of a rigid three-dimensional scaffold and a metabolically robust fluorine atom provides a powerful platform for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Understanding its properties, synthetic accessibility, and the rationale behind its use is essential for unlocking its full potential in medicinal chemistry programs.
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